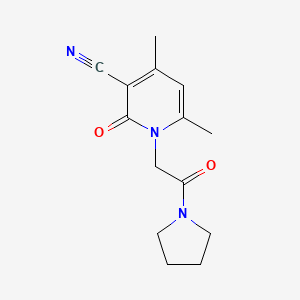
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2008 as a potent and selective inhibitor of phospholipase D (PLD) activity. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide exerts its inhibitory effect on PLD by binding to the catalytic site of the enzyme. It has been shown to be a competitive inhibitor of PLD activity, with a Ki value in the low micromolar range. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to be selective for PLD, with no significant inhibition of other lipid-modifying enzymes, such as phosphatidylinositol 3-kinase (PI3K) or phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types. Inhibition of PLD activity by 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to reduce cell proliferation, migration, and invasion in cancer cells. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the actin cytoskeleton and affect membrane trafficking in various cell types. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its selectivity for PLD, which allows for specific inhibition of this enzyme without affecting other lipid-modifying enzymes. This makes it a valuable tool for studying the function of PLD in various cellular processes. However, one limitation of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is its relatively low potency, which requires higher concentrations to achieve complete inhibition of PLD activity. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a tool compound for studying the function of PLD in various cellular processes. However, there are still many unanswered questions regarding the role of PLD in different physiological and pathological conditions. Future research directions could include studying the effect of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide on PLD activity in different cell types and under different conditions. In addition, the development of more potent and selective PLD inhibitors could help to further elucidate the role of this enzyme in cellular processes and potentially lead to the development of novel therapeutics for diseases associated with PLD dysregulation.
Synthesemethoden
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine, which are then used to form the final product. The detailed synthesis method has been reported in several publications, including the original report of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been widely used as a tool compound in scientific research to study the role of PLD in various cellular processes. PLD is a lipid-modifying enzyme that plays a critical role in cell signaling, membrane trafficking, and cytoskeletal dynamics. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit PLD activity in a dose-dependent manner, both in vitro and in vivo. This makes it a valuable tool for studying the function of PLD in various cellular processes, including cell proliferation, migration, and invasion.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)

![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)